molecular formula C16H19N3O2 B11021119 N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No.: B11021119
M. Wt: 285.34 g/mol
InChI Key: JONJHCGMRWLKNF-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic organic compound that features a pyrazole ring, a phenyl group, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Construction of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through an intramolecular cyclization reaction, often using an acid catalyst.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, which may convert carbonyl groups to alcohols.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the pyrazole ring or the phenyl group, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

Uniqueness

N-(1-methyl-1H-pyrazol-4-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H19N3O2

Molecular Weight

285.34 g/mol

IUPAC Name

N-(1-methylpyrazol-4-yl)-4-phenyloxane-4-carboxamide

InChI

InChI=1S/C16H19N3O2/c1-19-12-14(11-17-19)18-15(20)16(7-9-21-10-8-16)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,18,20)

InChI Key

JONJHCGMRWLKNF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2(CCOCC2)C3=CC=CC=C3

Origin of Product

United States

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